N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic carboxamide derivative featuring a fused pyrido-thieno-pyrimidine core. This compound is structurally characterized by a furan-2-ylmethyl substituent at the carboxamide nitrogen and a methyl group at position 7 of the pyrido-thieno-pyrimidine scaffold. Its molecular complexity arises from the combination of three fused aromatic systems (pyridine, thiophene, and pyrimidine), which confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-10-4-5-14-19-16-12(17(22)20(14)9-10)7-13(24-16)15(21)18-8-11-3-2-6-23-11/h2-7,9H,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIZMCFHHZTCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CC=CO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-cancer and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H13N3O3
- Molecular Weight : 269.29 g/mol
- CAS Number : 314746-80-0
The presence of the furan ring and the pyrido-thieno-pyrimidine core structure is believed to contribute significantly to its biological activities.
Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits notable anti-cancer properties.
In Vitro Studies
-
Cell Lines Tested :
- HepG2 (human liver cancer)
- Huh-7 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
-
Results :
- HepG2 : Cell viability reduced to 35.01% at optimal concentrations.
- Huh-7 : Similar reductions were observed, indicating potent anti-cancer activity.
- MCF-7 : The compound exhibited effective inhibition of cell proliferation.
| Compound | HepG2 Cell Viability (%) | Huh-7 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|---|
| N-(furan-2-ylmethyl)-7-methyl... | 35.01 | 37.31 | 39.22 |
| Doxorubicin (control) | 0.62 | N/A | N/A |
The mechanism through which this compound exerts its anti-cancer effects is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. It may also induce apoptosis in malignant cells by modulating various signaling pathways.
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.
Case Studies
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
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Results :
- Minimum Inhibitory Concentrations (MICs) were determined for various pathogens.
- The compound exhibited lower MIC values compared to standard antibiotics, indicating superior efficacy.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrido-Thieno-Pyrimidine Derivatives
Functional Group Impact on Properties
Furan vs. The methylthio group’s sulfur atom in could participate in metal coordination or redox reactions, unlike the furan’s oxygen.
Core Heterocycle Variations: The pyrido-thieno-pyrimidine core in the target compound and includes a thiophene ring, which contributes to electron delocalization and rigidity. In contrast, the pyrrolo-pyrimidine core in replaces thiophene with pyrrole, altering electronic density and reducing sulfur-mediated interactions .
Steric Effects :
- The benzyl substituent in introduces significant steric bulk compared to the target compound’s furan-2-ylmethyl group. This may reduce binding affinity to compact enzymatic pockets but enhance selectivity for larger binding sites .
Hypothetical Pharmacological Implications
While pharmacological data for the target compound are unavailable, comparisons with analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
